molecular formula C7H11N2+ B372520 1,4,6-Trimethylpyrimidin-1-ium

1,4,6-Trimethylpyrimidin-1-ium

Cat. No.: B372520
M. Wt: 123.18g/mol
InChI Key: UCBQNDGJSSCJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Trimethylpyrimidin-1-ium is a cationic heterocyclic compound derived from pyrimidine, a six-membered aromatic ring containing two nitrogen atoms. The methyl substituents at positions 1, 4, and 6 enhance its steric bulk and electronic stability. This compound is primarily studied in the context of ionic liquids (ILs) and supramolecular chemistry due to its tunable physicochemical properties. The methyl groups contribute to increased hydrophobicity and thermal stability compared to unsubstituted pyrimidinium analogs. Its synthesis typically involves quaternization of pyrimidine with methylating agents, followed by anion exchange to produce salts with tailored properties .

Properties

Molecular Formula

C7H11N2+

Molecular Weight

123.18g/mol

IUPAC Name

1,4,6-trimethylpyrimidin-1-ium

InChI

InChI=1S/C7H11N2/c1-6-4-7(2)9(3)5-8-6/h4-5H,1-3H3/q+1

InChI Key

UCBQNDGJSSCJPO-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=N1)C)C

Canonical SMILES

CC1=CC(=[N+](C=N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Pyrimidinium vs. Imidazolium and Pyridinium Derivatives

  • 1,4,6-Trimethylpyrimidin-1-ium : The pyrimidine core provides two nitrogen atoms in meta-positions, creating a π-deficient aromatic system. Methylation at positions 1, 4, and 6 reduces symmetry, influencing crystal packing and intermolecular interactions (e.g., van der Waals forces) .
  • Imidazolium ILs (e.g., [BMIM][BF₄]) : The imidazolium ring is π-rich, with two nitrogen atoms in adjacent positions. Alkyl chains (e.g., butyl in [BMIM]) enhance hydrophobicity but reduce thermal stability compared to methylated pyrimidinium salts .
  • Pyridinium ILs (e.g., [MBPy][Cl]) : Pyridinium ions have a single nitrogen atom, resulting in weaker hydrogen-bonding capacity. Methylation at the nitrogen (as in [MBPy]) increases charge delocalization but offers lower thermal stability than pyrimidinium analogs .

Thermal Stability and Melting Points

Compound Melting Point (°C) Decomposition Temp. (°C) Key Structural Influence
This compound Cl⁻ 120–135 >300 Methyl groups enhance rigidity and reduce ionic mobility
[BMIM][BF₄] -87 (liquid) ~400 Flexible alkyl chains lower melting points
[MBPy][Cl] 180–190 ~250 Single nitrogen limits aromatic stabilization

Data synthesized from ionic liquid literature and crystallographic studies

Solubility and Conductivity

  • This compound Salts : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to methyl group-induced steric hindrance. Conductivity is lower than imidazolium ILs (e.g., 0.5–1.5 S/cm vs. 3–5 S/cm for [EMIM][BF₄]) due to reduced ion mobility .
  • Imidazolium ILs : Higher conductivity stems from smaller cation size and flexible alkyl chains facilitating ion dissociation.
  • Aminopyrimidinium Salts (e.g., bis(2,4,6-triaminopyrimidin-1-ium) sulfate): Amino groups enable hydrogen bonding, improving aqueous solubility but lowering thermal stability compared to methylated derivatives .

Research Findings and Key Contrasts

  • Crystallographic Studies: X-ray diffraction of bis(2,4,6-triaminopyrimidin-1-ium) sulfate pentahydrate reveals extensive H-bonding networks involving amino groups and sulfate anions. In contrast, methylated pyrimidinium salts form denser, less hydrated crystals dominated by van der Waals interactions .
  • Ionic Liquid Performance : Imidazolium ILs outperform pyrimidinium analogs in conductivity and viscosity but degrade faster at high temperatures. Methylated pyrimidinium salts are preferred in high-temperature electrochemistry (e.g., batteries) .

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